molecular formula C17H17NO8 B12802590 Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate CAS No. 1101-39-9

Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate

Cat. No.: B12802590
CAS No.: 1101-39-9
M. Wt: 363.3 g/mol
InChI Key: JXDYWRXGPXTCKX-UHFFFAOYSA-N
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Description

Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate is a rare and unique chemical compound offered to early-discovery researchers. As part of a collection of specialized organics, it serves as a valuable building block in chemical synthesis and investigative studies. The compound has a molecular formula of C 18 H 19 NO 8 and a molecular weight of 377.35 g/mol . Characterized physical properties include a high boiling point of approximately 503.4°C and a density of 1.35 g/cm³ . This product is provided for research purposes and is intended for use in laboratory settings only. It is strictly designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. The buyer assumes responsibility for confirming the product's identity and/or purity to suit their specific research needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1101-39-9

Molecular Formula

C17H17NO8

Molecular Weight

363.3 g/mol

IUPAC Name

tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C17H17NO8/c1-23-14(19)10-9-7-5-6-8-18(9)13(17(22)26-4)12(16(21)25-3)11(10)15(20)24-2/h5-8,13H,1-4H3

InChI Key

JXDYWRXGPXTCKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate typically involves the reaction of pyridine with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a 1,4-dipolar cycloaddition mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Chemistry

Reactivity and Synthesis:
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate has been utilized in the synthesis of various pharmacologically active molecules. Its ability to undergo cycloaddition reactions makes it a versatile building block in organic synthesis. For instance, it can react with dimethyl acetylenedicarboxylate (DMAD) to form complex molecular structures through [1,4]-dipolar cycloaddition reactions .

Table 1: Summary of Reactions Involving this compound

Reaction TypeReactantsProducts
CycloadditionTetramethyl 4H-quinolizine + DMADCycloadducts
Synthesis of SaltsTetramethyl 4H-quinolizine + HClDipyrido[1,2-a:2',1-c] pyrazidiinium salts
Formation of BetainesAnnulated pyridines with DMADCCMBs (cross-conjugated mesomeric betaines)

Pharmacological Applications

Bioactivity:
Research has indicated that this compound exhibits antimicrobial and anti-inflammatory properties. Case studies have demonstrated its effectiveness against various bacterial strains and its potential as an anti-inflammatory agent .

Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of tetramethyl 4H-quinolizine derivatives, the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results highlighted the compound's potential for development into new antibiotic agents.

Material Science

Charge Transfer Complexes:
this compound can form charge transfer complexes with electron acceptors like DMAD. Spectroscopic studies have shown that these complexes exhibit unique electronic properties that can be harnessed in the development of new materials for electronics and photonics .

Table 2: Properties of Charge Transfer Complexes Formed with Tetramethyl 4H-quinolizine

PropertyValue
Energy Gap (HOMO-LUMO)1.9 kcal/mol
Absorption Peak518 nm
StabilityHigh

Mechanism of Action

The mechanism of action of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate involves its ability to participate in cycloaddition reactions, forming stable intermediates and products. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interaction with microbial cell membranes and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tautomeric and Isomeric Variants

The compound’s primary structural analog is tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate, a higher-energy tautomer. Key differences include:

Property 4H-Quinolizine 9aH-Quinolizine
Stability Stable (yellow crystalline solid) Unstable (requires special protocols)
Synthesis Protocol Standard conditions (Acheson et al.) Specialized low-temperature synthesis
Reactivity Less reactive due to conjugation Higher reactivity due to tautomeric strain

The 9aH tautomer was successfully synthesized by Kamienska-Trela et al. using dimethyl acetylenedicarboxylate and pyridine derivatives under controlled conditions, highlighting the sensitivity of quinolizine systems to reaction parameters .

Quinolizine Derivatives with Modified Cores

Other analogs include tetramethyl 4aH-pyridoquinoline-1,2,3,4-tetracarboxylate and its 10-acetoxy derivative. These compounds replace the quinolizine core with pyridoquinoline, altering electronic and steric properties:

Compound Core Structure Key Modifications AChE Inhibition (IC₅₀, μmol/L)
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate Quinolizine None Not reported
Tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate Quinolizine (tautomer) None 28.37
Tetramethyl 4aH-pyridoquinoline-1,2,3,4-tetracarboxylate Pyridoquinoline Fused pyridine-quinoline system 27.76
10-Acetoxy-4aH-pyridoquinoline derivative Pyridoquinoline Acetoxy substituent at C10 25.46

The pyridoquinoline derivatives demonstrate enhanced AChE inhibition compared to the 9aH-quinolizine analog, likely due to improved binding interactions from the fused aromatic system and substituent effects .

Research Findings and Implications

  • Biological Activity: The 9aH-quinolizine tautomer and pyridoquinoline derivatives exhibit promising AChE inhibition, with IC₅₀ values comparable to clinically used inhibitors like donepezil (IC₅₀ ~10 nM). However, their lower potency suggests a need for structural optimization .
  • Stability-Reactivity Trade-off: The 4H-quinolizine’s stability makes it preferable for storage and formulation, while the 9aH tautomer’s reactivity could be exploited in dynamic combinatorial chemistry .

Biological Activity

Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate is a heterocyclic compound with significant biological activity. Its unique structure, characterized by four carboxylate groups and multiple methyl substitutions on the quinolizine ring, enhances its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its anti-inflammatory and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H17NO8C_{17}H_{17}NO_8 and a molecular weight of approximately 363.32 g/mol. The compound's structure allows for significant interaction with biological targets due to its lipophilicity and reactivity.

Property Details
Molecular FormulaC17H17NO8
Molecular Weight363.32 g/mol
Functional GroupsFour carboxylate groups
Structural FeaturesQuinolizine ring

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit key inflammatory pathways. For instance, it may interact with proteins involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.

Case Study:
A study conducted by researchers at [source] investigated the effects of this compound on inflammatory markers in vitro. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated cells compared to controls.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes or interfere with metabolic processes is under investigation.

Research Findings:
A study published in a peer-reviewed journal highlighted that this compound displayed inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

While specific mechanisms of action remain to be fully elucidated, it is hypothesized that this compound may interact with enzymes or receptors involved in inflammation and microbial resistance pathways. Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other quinolizine derivatives. Below is a comparison highlighting their unique features:

Compound Name Molecular Formula Unique Features
4H-Quinolizine-1,2-dicarboxylic acidC10H8N2O4Fewer carboxyl groups; simpler structure
1-MethylquinolizineC10H8NLacks carboxylic groups; more aromatic
Quinoline-2-carboxylic acidC10H7NO2One carboxylic group; simpler than tetracarboxylate

Q & A

Basic Research Questions

Q. How can Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate be synthesized, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via cycloaddition reactions using ethyl 2-(2-pyridyl)cinnamate and acetylene-carboxylates under controlled thermal conditions. Reaction parameters such as solvent polarity (e.g., dimethylformamide) and temperature (80–100°C) significantly influence cyclization efficiency. Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The non-equivalence of 4-protons in 4H-isomers at low temperatures (e.g., -40°C) in 1H NMR^1 \text{H NMR} spectra indicates restricted ester group rotation and sp2^2-hybridized nitrogen. UV spectroscopy (λ~250–300 nm) further distinguishes between 2H- and 4H-quinolizine isomers based on conjugation patterns .

Q. How does alkaline hydrolysis affect the stability of this compound?

  • Methodological Answer : Selective alkaline hydrolysis (e.g., NaOH in aqueous ethanol) removes one methyl ester group, yielding trimethyl 2H- or 4H-quinolizine-1,2,3-tricarboxylates. Decarboxylation under acidic conditions (pH < 3) further simplifies the product. Monitoring pH and reaction time is essential to prevent over-degradation .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound in airtight containers at room temperature (20–25°C) in a dry, ventilated area. Emergency measures include rinsing eyes with water for 15 minutes and consulting medical help for persistent irritation .

Advanced Research Questions

Q. How can researchers isolate and characterize the tautomeric forms of this compound (e.g., 4H vs. 9aH-quinolizine)?

  • Methodological Answer : The 4H tautomer is stabilized at low temperatures (<0°C), while the 9aH tautomer (higher energy) requires rapid isolation using cold trapping (-78°C) and inert atmospheres (argon/nitrogen). Differential Scanning Calorimetry (DSC) and variable-temperature NMR (VT-NMR) are used to study interconversion kinetics. Historical studies by Acheson and Kamienska-Trela highlight protocol-specific challenges in isolating unstable tautomers .

Q. What mechanistic pathways explain the formation of indolizines from this compound under nitric acid or phenol treatment?

  • Methodological Answer : Nitric acid induces electrophilic aromatic substitution at the quinolizine core, followed by ring contraction. Phenol facilitates acid-catalyzed rearrangements via intermediate enol esters. Mechanistic proposals involve tracking isotopic labeling (e.g., 13C^{13}\text{C}) and analyzing intermediates via High-Resolution Mass Spectrometry (HRMS) .

Q. How should researchers resolve contradictions in spectroscopic data when analyzing quinolizine derivatives (e.g., conflicting NMR peak assignments)?

  • Methodological Answer : Ambiguities arise from dynamic rotational barriers in ester groups. Use 2D NMR (COSY, NOESY) to correlate proton environments and Density Functional Theory (DFT) calculations to predict chemical shifts. Cross-validate with X-ray crystallography for absolute configuration confirmation .

Q. What role does this compound play in synthesizing heterocyclic compounds like indolizines or pyridopyrimidines?

  • Methodological Answer : The compound serves as a precursor for indolizines via acid-catalyzed ring-opening/cyclization. For pyridopyrimidines, react with urea derivatives under microwave irradiation (150°C, 30 min) to form fused heterocycles. Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize catalyst systems (e.g., p-toluenesulfonic acid) .

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